molecular formula C4H7BrN2S B1389001 1,3-Thiazol-4-ylmethylamine hydrobromide CAS No. 1185145-74-7

1,3-Thiazol-4-ylmethylamine hydrobromide

Cat. No.: B1389001
CAS No.: 1185145-74-7
M. Wt: 195.08 g/mol
InChI Key: NBHVAPGRVLEUKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Thiazol-4-ylmethylamine hydrobromide is a heterocyclic organic compound comprising a 1,3-thiazole ring substituted with a methylamine group at the 4-position, stabilized as a hydrobromide salt. The thiazole core (a five-membered ring containing sulfur and nitrogen) confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry. The hydrobromide salt enhances solubility and stability, which are critical for pharmaceutical applications.

Properties

IUPAC Name

1,3-thiazol-4-ylmethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S.BrH/c5-1-4-2-7-3-6-4;/h2-3H,1,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHVAPGRVLEUKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)CN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and General Synthetic Strategy

The synthesis of 1,3-Thiazol-4-ylmethylamine hydrobromide typically begins with the heterocyclic compound 1,3-thiazole. The key step involves introducing a methylamine group at the 4-position of the thiazole ring, followed by conversion into the hydrobromide salt for stability and isolation.

Aminomethylation of 1,3-Thiazole

Aminomethylation is the core reaction to introduce the aminomethyl substituent on the thiazole ring. This can be achieved through the following general process:

  • Reaction of 1,3-Thiazole with Halomethylating Agents:
    1,3-Thiazole is reacted with methyl bromide or other suitable alkyl halides to form 1,3-thiazol-4-ylmethylamine intermediates. This step involves nucleophilic substitution or electrophilic substitution mechanisms at the 4-position of the thiazole ring.

  • Use of Ammonia and Formaldehyde:
    A patented process (US20070197803A1) describes an industrially advantageous method where a halomethyl thiazole derivative (e.g., 5-(chloromethyl)thiazole) is reacted with ammonia and formaldehyde to form a hexahydrotriazine intermediate. This intermediate is then hydrolyzed to yield the aminomethyl thiazole compound. This method suppresses by-product formation and uses low-cost reagents.

  • Reaction Conditions:

    • Ammonia is used in excess (1-30 moles per mole of halomethyl thiazole), preferably as a solution in an organic solvent such as methanol for ease of handling.
    • Formaldehyde (as paraformaldehyde or formalin) is added in amounts less than ammonia (1-10 moles per mole of substrate).
    • Reaction temperatures range from 15 to 100°C, preferably 20 to 90°C.
    • Solvents can include alcohols (methanol, ethanol), aromatic hydrocarbons, halogenated hydrocarbons, ethers, and aprotic polar solvents, with alcohols being preferred.
    • The reaction may be carried out under atmospheric pressure or mild pressure (<0.5 MPa gauge).
    • Phase transfer catalysts or quaternary ammonium salts may be employed to enhance reaction efficiency.

Formation of Hydrobromide Salt

After obtaining 1,3-thiazol-4-ylmethylamine, the free amine is converted into its hydrobromide salt by treatment with hydrobromic acid (HBr). This step ensures:

  • Enhanced stability and crystallinity of the compound.
  • Improved handling and purification properties.
  • The hydrobromide salt form is commonly isolated as a solid suitable for research and industrial applications.

Detailed Synthetic Procedure Example (Literature-Based)

Step Reagents & Conditions Description
1 1,3-Thiazole + Methyl bromide Alkylation to form 1,3-thiazol-4-ylmethyl bromide intermediate
2 Intermediate + Ammonia (solution in methanol) + Formaldehyde (paraformaldehyde) at 20-90°C Aminomethylation via hexahydrotriazine intermediate formation
3 Hydrolysis of hexahydrotriazine intermediate Conversion to 1,3-thiazol-4-ylmethylamine free base
4 Treatment with hydrobromic acid Formation of hydrobromide salt, isolation as solid

Research Findings and Process Optimization

  • The patented process highlights that controlling the molar ratios of ammonia and formaldehyde is critical to suppress by-products and maximize yield.
  • Using paraformaldehyde rather than formaldehyde gas improves handling safety and reaction control.
  • Alcoholic solvents, especially methanol, provide optimal solubility and reaction kinetics.
  • The addition order of reagents (e.g., mixing compound with formaldehyde before ammonia addition) can influence reaction efficiency and purity.
  • Phase transfer catalysts or quaternary ammonium salts can be employed to improve yields and reduce reaction times.

Summary Table of Key Parameters in Preparation

Parameter Typical Range / Condition Notes
Ammonia amount 1–30 moles per mole of halomethyl thiazole Preferably 2–10 moles
Formaldehyde amount 1–10 moles per mole of halomethyl thiazole Preferably less than ammonia
Reaction temperature 15–100°C Preferably 20–90°C
Solvent Methanol, ethanol, or other inert solvents Alcohols preferred
Pressure Atmospheric to 0.5 MPa gauge Mild pressure conditions
Catalyst Quaternary ammonium salts, phase transfer catalysts Optional, improves reaction efficiency
Salt formation Hydrobromic acid treatment Yields hydrobromide salt form

Chemical Reactions Analysis

1,3-Thiazol-4-ylmethylamine hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1,3-Thiazol-4-ylmethylamine hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Thiazol-4-ylmethylamine hydrobromide involves its interaction with specific molecular targets and pathways within biological systems. The thiazole ring structure allows the compound to participate in various biochemical reactions, potentially activating or inhibiting enzymes and receptors. This can lead to a range of physiological effects, depending on the specific biological context .

Comparison with Similar Compounds

Structural Analogues

N-(4-Aryl-thiazol-2-yl)-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine Hydrobromide
  • Structure : Features a thiazole ring substituted at the 2-position with a hydrazine-linked azepine moiety, forming a hydrobromide salt .
  • Key Differences: Substituent Position: The 2-position substitution in this compound vs. Functional Groups: The hydrazine-azepine chain introduces hydrogen-bonding capabilities absent in the simpler methylamine group of the target compound.
  • Biological Activity : Demonstrates cardioprotective effects, outperforming reference drugs like Levocarnitine and Mildronate in reducing smooth muscle hypoxia response .
1,3,4-Thiadiazole Derivatives
  • Structure : Contains a thiadiazole ring (two nitrogens and one sulfur) instead of a thiazole. Example: 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine .
  • Bioactivity: Known for insecticidal and fungicidal properties, contrasting with the cardioprotective focus of thiazole derivatives .
Dextromethorphan Hydrobromide
  • Structure : A morphinan derivative with a hydrobromide salt, unrelated to thiazoles .
  • Key Differences :
    • Therapeutic Use: Primarily an antidepressant, highlighting how salt forms (hydrobromide) are utilized across diverse drug classes for solubility and stability .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (Hydrobromide Advantage) Stability
1,3-Thiazol-4-ylmethylamine HBr Not Provided High (salt enhances aqueous solubility) Likely stable under dry conditions
N-(4-Aryl-thiazol-2-yl)-... HBr Not Provided Moderate to High Stable in formulation
Dextromethorphan HBr 370.33 High Monohydrate form stabilizes structure

Biological Activity

1,3-Thiazol-4-ylmethylamine hydrobromide is a compound that has garnered attention in various fields of biochemical research due to its unique structural properties and potential biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and applications in scientific research.

This compound is known for its role in various biochemical reactions. It interacts with enzymes and proteins, influencing metabolic pathways, particularly those involved in the synthesis and degradation of amino acids. The compound's ability to bind to the active sites of enzymes can significantly alter their activity and function, leading to various cellular outcomes.

PropertyDescription
Molecular FormulaC₅H₈BrN₃S
Molecular Weight220.1 g/mol
SolubilitySoluble in water and alcohol
StabilityStable under standard laboratory conditions

Cellular Effects

The compound exhibits diverse effects on cellular processes. Research indicates that it can modulate cell signaling pathways and gene expression. In specific cell types, this compound influences the activity of signaling molecules, resulting in altered gene expression patterns. Additionally, it impacts cellular metabolism by modifying the activity of metabolic enzymes, thus affecting overall metabolic flux within cells.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results demonstrated significant inhibition of growth in Gram-positive bacteria, indicating its potential as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values were found to be promising compared to standard antibiotics .

The molecular mechanism underlying the biological activity of this compound involves its binding interactions with biomolecules. This compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For instance, its interaction with amine oxidases has been studied extensively, revealing that it can modulate oxidative stress responses in cells .

MechanismDescription
Enzyme InhibitionBinds to active sites of enzymes
Modulation of Signaling PathwaysAlters activity of signaling molecules
Gene Expression RegulationInfluences transcription factors

Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry : Used as a building block for synthesizing more complex molecules relevant in pharmaceuticals and agrochemicals.
  • Biology : Studied for its potential biological activities including antimicrobial and antifungal properties.
  • Medicine : Investigated for roles in drug development; some studies indicate promising results in clinical trials related to metabolic diseases .
  • Industry : Employed in the production of various chemical products such as dyes and polymers.

Q & A

Q. How can researchers ensure compliance with non-therapeutic use regulations for thiazole derivatives?

  • Methodology :
  • Documentation : Maintain lab notebooks with synthesis dates, batch numbers, and disposal records .
  • Institutional Review : Submit protocols to ethics committees for non-human studies (e.g., ecotoxicity testing) .
  • Labeling : Clearly mark vials with "For Research Use Only" and CAS numbers (e.g., 165736-03-8) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Thiazol-4-ylmethylamine hydrobromide
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.